molecular formula C25H23BrN2O3S B2389826 N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2,6-dimethoxybenzamide CAS No. 919703-72-3

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2,6-dimethoxybenzamide

Cat. No.: B2389826
CAS No.: 919703-72-3
M. Wt: 511.43
InChI Key: NGBBWPVULBANLY-UHFFFAOYSA-N
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Description

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2,6-dimethoxybenzamide is a novel synthetic compound of significant interest in medicinal chemistry and biochemical research. Its structure incorporates several pharmacologically active motifs, including an indole scaffold and a benzamide group. The indole nucleus is a privileged structure in drug discovery, known to be present in compounds with a broad spectrum of biological activities, such as anticancer, antiviral, anti-inflammatory, and antimicrobial effects . The inclusion of a 4-bromophenyl group and a thioether linkage (indol-3-yl)thio) may influence the compound's electronic properties, binding affinity, and metabolic stability, making it a valuable probe for structure-activity relationship (SAR) studies. Researchers can utilize this high-purity compound to investigate its potential mechanism of action, which may involve interactions with various enzyme systems or cellular receptors. The presence of the benzamide functional group is found in a range of bioactive molecules and approved therapeutics, suggesting potential for exploring diverse biological pathways . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct their own thorough characterization and biological testing to validate its utility for their specific experimental models.

Properties

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2,6-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN2O3S/c1-30-20-8-5-9-21(31-2)22(20)25(29)27-14-15-32-24-18-6-3-4-7-19(18)28-23(24)16-10-12-17(26)13-11-16/h3-13,28H,14-15H2,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBBWPVULBANLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2,6-dimethoxybenzamide typically involves multiple steps. One common approach is the condensation of 4-bromophenylhydrazine with an appropriate ketone to form the indole core. This is followed by the introduction of the thioether linkage through a nucleophilic substitution reaction with a suitable thiol. The final step involves the acylation of the resulting intermediate with 2,6-dimethoxybenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2,6-dimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or palladium on carbon.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2,6-dimethoxybenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, and the presence of the thioether and benzamide groups may enhance these interactions.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Challenges : The thioethyl linker and bromophenyl-indole system in the target compound may pose synthesis hurdles compared to simpler analogues like Compound 15 or 20 .
  • SAR Insights : Structural variations in the linker and terminal groups significantly alter physicochemical properties, suggesting that the target compound’s indole and dimethoxy groups could optimize bioavailability or target selectivity compared to its peers.

Biological Activity

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2,6-dimethoxybenzamide is a complex organic compound characterized by its unique structural features, which include an indole core, a thioether linkage, and a benzamide moiety. This compound has garnered attention in scientific research due to its potential biological activities and therapeutic applications.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Indole Core : Known for its role in various biological systems and pharmacological properties.
  • Thioether Linkage : Enhances lipophilicity and facilitates interactions with biological targets.
  • Benzamide Moiety : Contributes to the compound's overall reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Indole : Condensation of 4-bromophenylhydrazine with an appropriate ketone.
  • Introduction of Thioether : Nucleophilic substitution reaction with a suitable thiol.
  • Acylation : Reaction with 2,6-dimethoxybenzoyl chloride under basic conditions.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, while the thioether and benzamide groups may enhance these interactions.

Potential Therapeutic Applications

Research indicates that this compound may have several promising applications:

  • Anticancer Activity : Due to its structural similarity to known bioactive molecules, it may exhibit antitumor properties.
  • Neuroprotective Effects : The indole structure is often associated with neuroprotective activities.
  • Anti-inflammatory Properties : Potential for modulating inflammatory pathways.

In Vitro Studies

Several studies have demonstrated the biological activity of compounds similar to this compound. For instance:

  • Antiproliferative Effects : Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines.
  • Enzyme Inhibition : Preliminary data suggest that this compound may inhibit specific enzymes involved in cancer progression.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeSignificant inhibition in cancer cells
Enzyme InhibitionPotential inhibition of key enzymes
NeuroprotectiveProtective effects in neuronal models

Q & A

Q. How should accelerated degradation studies identify labile sites under physiological conditions?

  • Methodological Answer : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample at 0, 24, 48 hrs and analyze via LC-QTOF to detect hydrolyzed products (e.g., free indole or benzamide fragments). Use HPLC-ELSD to quantify degradation rates .

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